molecular formula C17H18FNO2 B4040269 N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide

Cat. No.: B4040269
M. Wt: 287.33 g/mol
InChI Key: YDSPGPLEWCIMBE-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide is a useful research compound. Its molecular formula is C17H18FNO2 and its molecular weight is 287.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.13215698 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Met Kinase Inhibition for Cancer Therapy

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide is related to compounds that have been identified as potent and selective Met kinase inhibitors. These compounds have demonstrated significant efficacy in inhibiting tumor growth in Met-dependent cancer models, following oral administration. The development of these inhibitors, including the advancement of specific analogues into phase I clinical trials, highlights the potential application of similar compounds in targeted cancer therapy (Schroeder et al., 2009).

Neurological Research Through Serotonin Receptor Imaging

In the realm of neurological research, compounds structurally related to this compound have been used as molecular imaging probes to quantify serotonin 1A receptor densities in the living brains of Alzheimer's disease patients. This application is critical for understanding the neurological underpinnings of various psychiatric and neurodegenerative disorders, providing a pathway for the development of more effective treatments (Kepe et al., 2006).

Intracellular pH Measurement

Research involving intracellular pH measurement has benefited from the development of fluorinated analogs based on this compound. These compounds serve as pH-sensitive probes, facilitating the investigation of cellular processes that are influenced by intracellular pH levels. The design of these probes underscores the importance of chemical modifications to enhance the sensitivity and specificity of intracellular measurements (Rhee, Levy, & London, 1995).

Safety and Hazards

The safety data sheet for “N-ethyl-2-(2-fluorophenoxy)ethanamine” indicates that it’s for research and development use by, or directly under the supervision of, a technically qualified individual .

Properties

IUPAC Name

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-3-19(15-7-5-4-6-8-15)17(20)13(2)21-16-11-9-14(18)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPGPLEWCIMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.